molecular formula C14H17N3O2S B4638135 2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4638135
M. Wt: 291.37 g/mol
InChI Key: QYAJDSZPZOJCQH-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an isopropyl (propan-2-yl) group at position 5 and an acetamide group at position 2. The acetamide moiety is further substituted with a 4-methoxyphenyl ring.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)13-16-17-14(20-13)15-12(18)8-10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAJDSZPZOJCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights structural variations and properties of analogous 1,3,4-thiadiazole derivatives:

Compound Name / ID (Evidence) Thiadiazole Substituent (Position 5) Acetamide Substituent Melting Point (°C) Key Features
Target Compound Propan-2-yl 4-Methoxyphenyl Not reported Balanced lipophilicity; methoxy enhances solubility
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio 5-Isopropyl-2-methylphenoxy 132–134 Higher steric bulk; chloro group increases electrophilicity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio 2-Isopropyl-5-methylphenoxy 168–170 Ethylthio improves metabolic stability; phenoxy linker enhances rigidity
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Methyl 4-Ethylphenoxy Not reported Smaller substituent (methyl) reduces steric hindrance; ethylphenoxy increases lipophilicity
2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide Methoxymethyl 4-Chlorophenyl Not reported Methoxymethyl enhances polarity; chloro group may improve target binding

Key Observations :

  • Smaller groups (e.g., methyl) lower steric hindrance, favoring enzyme binding.
a) Anticancer Activity
  • Compounds 3 and 8 () : These derivatives with nitro and chlorophenyl groups demonstrated apoptosis induction and Akt inhibition (>85% activity) via π-π interactions and hydrogen bonding. The target compound’s methoxy group may reduce cytotoxicity compared to nitro-substituted analogs but improve selectivity.
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide () : Exhibited activity via pyrazole-thiazole hybrid scaffolds. The target compound’s simpler thiadiazole-acetamide structure may offer synthetic advantages but lower complexity-driven potency.
b) Enzyme Inhibition
  • N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives () : Trifluoromethyl groups enhance metabolic stability and binding to hydrophobic enzyme pockets. The target compound’s isopropyl group provides similar hydrophobicity but lacks fluorine’s electronegativity.
c) Toxicity Considerations
  • Nitrofuran Derivatives (): Thiadiazole-linked nitrofurans showed carcinogenicity in rodent models. While the target compound lacks a nitro group, its thiadiazole core warrants toxicity screening for long-term applications.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiosemicarbazide, POCl₃, 90°C, 8h68–75≥95%
22-(4-Methoxyphenyl)acetyl chloride, DCM, 0°C → RT82–88≥98%

Basic: What characterization techniques are essential for confirming structural integrity?

Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, thiadiazole carbons at δ 155–165 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex coupling patterns in the thiadiazole and acetamide regions .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .
  • X-ray Crystallography (if crystals are obtainable): SHELXL refinement provides absolute configuration and bond-length validation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from impurity profiles, assay variability, or target selectivity. Mitigation strategies include:

  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and apoptosis assays (Annexin V/PI staining) .
  • Purity Assessment : HPLC-MS (>98% purity) and elemental analysis (C, H, N within 0.3% theoretical) exclude batch variability .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Example : A study reported IC₅₀ = 0.084 mM (MCF-7) for a related thiadiazole, but conflicting data emerged due to impurity in the acylated intermediate. Repetition with rigorous HPLC monitoring resolved the discrepancy .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace propan-2-yl with ethylsulfanyl or fluorophenyl groups) and assess activity shifts .
  • Computational Docking : Use AutoDock Vina to predict binding modes to targets like aromatase or tubulin. Validate with mutagenesis studies .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole sulfur atoms for hydrogen bonding) using Schrödinger’s Phase .

Q. PK Data :

ParameterValue (Parent)Value (Prodrug)
Half-life (h)1.84.2
Bioavailability (%)2258

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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